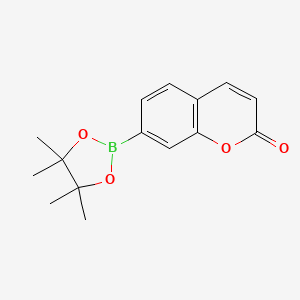

Coumarin-7-pinacolboronate

Description

Properties

IUPAC Name |

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BO4/c1-14(2)15(3,4)20-16(19-14)11-7-5-10-6-8-13(17)18-12(10)9-11/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNRAQZLNMHAOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CC(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675779 | |

| Record name | 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190788-61-5 | |

| Record name | 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Coumarin-7-pinacolboronate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the synthesis, characterization, and applications of Coumarin-7-pinacolboronate, a fluorescent probe with significant potential in drug development and biomedical research. Its ability to detect reactive oxygen species (ROS) makes it a valuable tool for studying oxidative stress and related pathological conditions.

Introduction

This compound, also known as CBE or CBA pinacolate ester, is a derivative of umbelliferone (B1683723) (7-hydroxycoumarin) that has been functionalized with a pinacolboronate group. This modification renders the molecule sensitive to certain reactive oxygen species (ROS), most notably peroxynitrite (ONOO⁻), hydrogen peroxide (H₂O₂), and hypochlorous acid (HOCl).[1][2] Upon reaction with these analytes, the boronate group is cleaved, releasing the highly fluorescent 7-hydroxycoumarin. This "turn-on" fluorescent response forms the basis of its application as a chemical probe. The coumarin (B35378) scaffold itself is a well-known fluorophore with favorable photophysical properties, and its derivatives are widely explored in medicinal chemistry for their diverse biological activities.[3][4]

Synthesis of this compound

Experimental Protocol: Synthesis of this compound

Materials:

-

7-Trifluoromethanesulfonyloxycoumarin (Coumarin-7-triflate)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Potassium acetate (B1210297) (KOAc)

-

Anhydrous 1,4-dioxane (B91453)

-

Brine solution

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a dry reaction vessel, add 7-trifluoromethanesulfonyloxycoumarin (1.0 eq), bis(pinacolato)diboron (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), dppf (0.03 eq), and potassium acetate (3.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add anhydrous 1,4-dioxane to the reaction mixture.

-

Heat the reaction mixture at 100 °C for 45-60 minutes, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Cool the mixture to room temperature.

-

Dilute the reaction mixture with toluene and wash three times with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a solid.

Characterization

The successful synthesis of this compound is confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

The structural confirmation of this compound is primarily achieved through ¹H and ¹³C NMR spectroscopy. The expected chemical shifts are based on the analysis of similar coumarin and pinacolboronate-containing compounds.[5][6][7]

Table 1: Predicted NMR Data for this compound (in CDCl₃)

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| H-4 | ~7.6 | d | 1H | Coumarin ring |

| H-5 | ~7.4 | d | 1H | Coumarin ring |

| H-6 | ~7.2 | dd | 1H | Coumarin ring |

| H-8 | ~7.5 | d | 1H | Coumarin ring |

| H-3 | ~6.4 | d | 1H | Coumarin ring |

| Pinacol CH₃ | ~1.3 | s | 12H | Pinacol group |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | ||

| C=O | ~161 | Carbonyl | ||

| C-7 | ~135 | C-B bond | ||

| C-8a | ~155 | Coumarin ring | ||

| C-4a | ~118 | Coumarin ring | ||

| C-4 | ~143 | Coumarin ring | ||

| C-3 | ~117 | Coumarin ring | ||

| C-5 | ~128 | Coumarin ring | ||

| C-6 | Coumarin ring | |||

| C-8 | Coumarin ring | |||

| C-pinacol | ~84 | Pinacol group | ||

| CH₃-pinacol | ~25 | Pinacol group |

Note: The carbon attached to boron (C-7) may show a broadened signal or may not be observed due to quadrupolar relaxation.

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the synthesized compound. The expected molecular weight for this compound (C₁₅H₁₇BO₄) is 272.12 g/mol .[8] High-resolution mass spectrometry (HRMS) would provide a more accurate mass measurement. The fragmentation pattern in electron ionization (EI) mass spectrometry of coumarins typically involves the loss of CO molecules.[9]

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₇BO₄ | [8] |

| Molecular Weight | 272.10 g/mol | [8] |

| CAS Number | 190788-61-5 | [8] |

| Appearance | Solid | |

| Solubility | Soluble in organic solvents like DMF, DMSO, and ethanol. | [2] |

Photophysical Properties

This compound itself is weakly fluorescent. However, upon reaction with ROS, it yields the highly fluorescent 7-hydroxycoumarin. The photophysical properties are crucial for its application as a fluorescent probe.

Table 3: Photophysical Data of this compound and its Hydrolysis Product

| Compound | Solvent | λₐₑₓ (nm) | λₑₘ (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) |

| This compound | Ethanol | ~320 | ~400 | Low | - |

| 7-Hydroxycoumarin | Ethanol | ~330 | ~450 | ~0.6-0.8 | ~2-4 |

Note: The exact photophysical properties can be solvent-dependent.[10][11]

Applications in Drug Development

The primary application of this compound in drug development lies in its ability to function as a "turn-on" fluorescent probe for detecting and quantifying ROS. This is particularly valuable in several areas:

-

High-Throughput Screening (HTS): The probe can be used in HTS assays to screen for compounds that modulate ROS production. This is relevant for identifying potential drugs for diseases associated with oxidative stress, such as inflammation, neurodegenerative diseases, and cancer.

-

Mechanism of Action Studies: For drugs that are known to induce or inhibit oxidative stress, this compound can be used to elucidate their mechanism of action at a cellular level.

-

Drug-Induced Toxicity Screening: It can be employed to assess the potential for drug candidates to induce oxidative stress, a common mechanism of drug toxicity.

-

Monitoring Disease Progression and Treatment Efficacy: In preclinical models, the probe could potentially be used to monitor the levels of oxidative stress as a biomarker for disease progression and to evaluate the efficacy of therapeutic interventions.[12]

Signaling Pathway and Experimental Workflow

The detection of peroxynitrite using this compound involves a clear signaling cascade and experimental workflow, which can be visualized.

Caption: Workflow for peroxynitrite detection using this compound.

The boronate group of this compound reacts with peroxynitrite, leading to an oxidative cleavage that releases the fluorescent 7-hydroxycoumarin.

Caption: Reaction of this compound with peroxynitrite.

Conclusion

This compound is a valuable chemical tool for researchers in the fields of chemistry, biology, and medicine. Its straightforward synthesis, coupled with its sensitive and selective "turn-on" fluorescent response to key reactive oxygen species, makes it an ideal probe for studying oxidative stress. For professionals in drug development, it offers a robust platform for high-throughput screening, mechanism of action studies, and toxicity assessment, thereby facilitating the discovery and development of novel therapeutics. Further research into optimizing its delivery and targeting to specific cellular compartments will likely expand its utility in understanding the intricate roles of ROS in health and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS#:190788-61-5 | Chemsrc [chemsrc.com]

- 3. Photophysical properties of a boron analogue of coumarin - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. aseestant.ceon.rs [aseestant.ceon.rs]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. scbt.com [scbt.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Sensing Peroxynitrite in Different Organelles of Murine RAW264.7 Macrophages With Coumarin-Based Fluorescent Probes [frontiersin.org]

An In-depth Technical Guide on the Spectroscopic Properties of Coumarin-7-pinacolboronate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Coumarin-7-pinacolboronate, a fluorescent probe increasingly utilized in biomedical research and drug development. The document details its mechanism of action, spectroscopic data, and the experimental protocols necessary for its characterization and application.

Introduction

This compound (CBE) is a derivative of coumarin (B35378), a class of compounds well-regarded for their significant fluorescence quantum yields and photostability. The incorporation of a pinacolboronate group at the 7-position of the coumarin scaffold renders it a highly effective "turn-on" fluorescent probe. This functionality allows for the detection of various reactive oxygen species (ROS), which are implicated in a multitude of pathological conditions. Upon interaction with specific analytes, the boronate group is cleaved, releasing the highly fluorescent 7-hydroxycoumarin. This distinct change in fluorescence provides a robust signaling mechanism for the presence of the target molecule.

Signaling Pathway and Mechanism of Action

The primary application of this compound is as a chemoselective fluorescent probe for reactive oxygen species, such as hydrogen peroxide (H₂O₂), peroxynitrite (ONOO⁻), and hypochlorous acid (HOCl). The detection mechanism is predicated on the oxidative cleavage of the C–B bond of the pinacolboronate moiety.

In its native state, the fluorescence of the coumarin core is quenched by the pinacolboronate group. Upon reaction with an oxidizing agent like hydrogen peroxide, the boronate ester is oxidized, leading to the formation of 7-hydroxycoumarin (umbelliferone). This product is highly fluorescent, resulting in a significant "turn-on" signal.

Below is a diagram illustrating the signaling pathway of this compound upon interaction with hydrogen peroxide.

Spectroscopic Properties

The utility of this compound as a fluorescent probe is defined by the distinct spectroscopic properties of its "off" (unreacted) and "on" (reacted) states. While comprehensive photophysical data for the unreacted this compound is not extensively documented in the literature, the properties of its highly fluorescent product, 7-hydroxycoumarin, are well-characterized. The detection of analytes is based on the emergence of the fluorescence of 7-hydroxycoumarin[1].

Table 1: Spectroscopic Data

| Compound | Absorption Max (λabs) | Emission Max (λem) | Molar Extinction Coefficient (ε) | Quantum Yield (Φ) | Solvent/Conditions |

| This compound | Data not available | Data not available | Data not available | Data not available | - |

| 7-Hydroxycoumarin (Product) | 332 nm[1] | 470 nm[1] | ~10,000 M⁻¹cm⁻¹ (at 325 nm) | 0.87 (in ethanol) | Aqueous/Ethanol |

| Coumarin boronic acid (hydrolyzed form) | 360 nm[2] | 430 nm[2] | Data not available | Data not available | Aqueous |

Experimental Protocols

The following sections detail the methodologies for the characterization and use of this compound.

A general synthetic route to this compound involves a palladium-catalyzed borylation of a 7-substituted coumarin precursor. A representative protocol is adapted from the synthesis of similar coumarin boronic acid pinacol esters.

Protocol:

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine 7-triflyloxycoumarin, bis(pinacolato)diboron, a palladium catalyst such as Pd(dppf)Cl₂, and a base like potassium acetate.

-

Solvent Addition: Add an anhydrous aprotic solvent, such as dioxane or toluene.

-

Reaction: Heat the mixture to a temperature typically ranging from 80 to 110 °C and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: After cooling to room temperature, the reaction mixture is typically diluted with an organic solvent and washed with water or brine.

-

Purification: The crude product is then purified using column chromatography on silica (B1680970) gel to yield the pure this compound.

Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1-10 mM) in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile.

-

Working Solution Preparation: Dilute the stock solution in the desired buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration suitable for spectroscopic measurements (typically in the low micromolar range).

-

Absorption Measurement: Record the UV-Visible absorption spectrum using a spectrophotometer, scanning a wavelength range that covers the expected absorption of the coumarin scaffold (e.g., 250-450 nm).

-

Fluorescence Measurement: Using a spectrofluorometer, excite the sample at a wavelength near its absorption maximum (or the absorption maximum of the expected product, 7-hydroxycoumarin, around 330-360 nm) and record the emission spectrum over a suitable range (e.g., 400-600 nm).

-

Analyte Addition: To characterize the probe's response, add a controlled amount of the analyte (e.g., H₂O₂) to the cuvette containing the probe solution and record the change in fluorescence intensity over time.

The relative quantum yield is determined by comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Protocol:

-

Standard Selection: Choose a fluorescence standard with a known quantum yield and spectral properties that overlap with the sample (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54, or a coumarin dye with a known quantum yield).

-

Solution Preparation: Prepare a series of dilutions for both the sample (the fluorescent product, 7-hydroxycoumarin) and the standard in the same solvent. The absorbance of these solutions should be kept below 0.1 at the excitation wavelength to avoid inner filter effects.

-

Absorbance and Fluorescence Measurement: For each dilution, measure the absorbance at the excitation wavelength and record the corrected fluorescence emission spectrum.

-

Data Analysis: Integrate the area under the emission curve for each spectrum. Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The plots should be linear.

-

Quantum Yield Calculation: The quantum yield of the sample (ΦX) is calculated using the following equation:

ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

Where:

-

ΦST is the quantum yield of the standard.

-

GradX and GradST are the gradients of the linear plots for the sample and the standard, respectively.

-

ηX and ηST are the refractive indices of the sample and standard solutions (if the same solvent is used, this term is 1).

-

Conclusion

This compound is a valuable tool for the detection of reactive oxygen species due to its effective "turn-on" fluorescence mechanism. While the spectroscopic properties of the unreacted probe are not widely reported, the well-characterized, highly fluorescent product, 7-hydroxycoumarin, provides a robust and sensitive signal. The experimental protocols outlined in this guide offer a framework for the synthesis, characterization, and application of this and similar coumarin-based boronate probes in a research and drug development setting.

References

An In-Depth Technical Guide to Coumarin-7-pinacolboronate: A Fluorescent Probe for Reactive Oxygen Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin-7-pinacolboronate is a valuable chemical tool employed in biomedical research for the detection of reactive oxygen species (ROS). As a member of the coumarin (B35378) family, it exhibits favorable photophysical properties, and its boronate pinacol (B44631) ester functional group confers a specific reactivity towards various ROS. This technical guide provides comprehensive information on its chemical properties, suppliers, experimental protocols for its application, and its role in elucidating cellular signaling pathways related to oxidative stress.

Chemical Identity and Properties

CAS Number: 190788-61-5[1]

Molecular Formula: C₁₅H₁₇BO₄

This compound is a relatively stable, non-fluorescent molecule. Its utility as a probe lies in its reaction with specific ROS, which leads to its oxidative conversion into the highly fluorescent compound, 7-hydroxycoumarin (umbelliferone). This "turn-on" fluorescent response allows for the sensitive and specific detection of ROS in various biological systems.

| Property | Value | Reference |

| CAS Number | 190788-61-5 | [1] |

| Molecular Formula | C₁₅H₁₇BO₄ | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents such as DMSO and ethanol |

Suppliers

This compound is commercially available from a number of chemical suppliers catering to the research market. When sourcing this reagent, it is crucial to obtain a certificate of analysis to ensure its purity.

| Supplier | Website |

| Clinivex | --INVALID-LINK-- |

| Chemsrc | --INVALID-LINK-- |

| Cayman Chemical | --INVALID-LINK-- |

| Cenmed | --INVALID-LINK-- |

| MedchemExpress | --INVALID-LINK-- |

Mechanism of Action: Detecting Oxidative Stress

The core functionality of this compound is its ability to react with various reactive oxygen species, including peroxynitrite (ONOO⁻), hypochlorous acid (HOCl), and hydrogen peroxide (H₂O₂). The reaction involves the oxidation of the boronate pinacol ester group. This chemical transformation cleaves the boronate group and results in the formation of 7-hydroxycoumarin, a highly fluorescent molecule. The increase in fluorescence intensity directly correlates with the concentration of the target ROS.

The chemical reaction mechanisms are nearly identical for the reactions of this compound with hydrogen peroxide, hypochlorous acid, and peroxynitrite.[2] For instance, with hydrogen peroxide, the hydroperoxide anion (HOO⁻) undergoes a nucleophilic reaction with the boronate ester.[2]

Experimental Protocols

General Protocol for Cellular ROS Detection using Fluorescence Microscopy

This protocol provides a general framework for the use of this compound to detect intracellular ROS in cultured cells. Optimization of concentrations, incubation times, and imaging parameters may be necessary for specific cell types and experimental conditions.

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cell culture medium appropriate for the cell line

-

Cultured cells on glass-bottom dishes or coverslips

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue channel)

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO. Store the stock solution at -20°C, protected from light.

-

Cell Culture: Plate cells on a suitable imaging vessel (e.g., glass-bottom dish) and culture until they reach the desired confluency.

-

Preparation of Loading Solution: On the day of the experiment, dilute the this compound stock solution in pre-warmed serum-free cell culture medium or PBS to the final working concentration (typically in the range of 5-20 µM).

-

Cell Loading: Remove the cell culture medium from the cells and wash once with pre-warmed PBS. Add the loading solution containing this compound to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.

-

Induction of Oxidative Stress (Optional): If the experiment involves measuring changes in ROS levels, treat the cells with the desired stimulus (e.g., a known ROS inducer) either during or after the probe loading.

-

Washing: After incubation, remove the loading solution and wash the cells two to three times with pre-warmed PBS or imaging buffer to remove excess probe.

-

Fluorescence Imaging: Mount the cells on a fluorescence microscope. Acquire images using a filter set appropriate for 7-hydroxycoumarin (Excitation ~330-380 nm; Emission ~440-480 nm).

-

Data Analysis: Quantify the fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ/Fiji). The increase in fluorescence intensity corresponds to an increase in ROS levels.

Application in Studying Signaling Pathways: The Keap1/Nrf2/ARE Pathway

This compound is a powerful tool for investigating signaling pathways that are regulated by oxidative stress. A prime example is the Keap1/Nrf2/ARE pathway, a critical cellular defense mechanism against oxidative and electrophilic stress.

Under basal conditions, the transcription factor Nrf2 is bound to its inhibitor protein, Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome. In the presence of oxidative stress (i.e., increased ROS), specific cysteine residues on Keap1 are modified. This modification leads to a conformational change in Keap1, causing it to release Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of cytoprotective genes, including those encoding antioxidant enzymes.

This compound can be used to monitor the initial trigger of this pathway – the increase in intracellular ROS. By quantifying the fluorescence of the oxidized probe, researchers can correlate the levels of oxidative stress with the downstream activation of the Nrf2 pathway, for example, by measuring the expression of Nrf2-target genes.

Synthesis of this compound

While commercially available, a general synthetic route for this compound can be conceptualized from literature on related compounds. A plausible method involves a palladium-catalyzed cross-coupling reaction, such as a Miyaura borylation.

Conceptual Synthetic Workflow:

-

Starting Material: 7-hydroxycoumarin is a common starting material. The hydroxyl group would first need to be protected, for instance, by converting it to a triflate (-OTf) or a halide (e.g., -Br, -I). This creates a suitable electrophile for the cross-coupling reaction.

-

Borylation Reagent: Bis(pinacolato)diboron (B₂pin₂) is the standard reagent for introducing the pinacolboronate group.

-

Catalyst and Ligand: A palladium catalyst, such as Pd(dppf)Cl₂, and a suitable base, like potassium acetate (B1210297) (KOAc), are typically used to facilitate the reaction.

-

Reaction Conditions: The reaction is generally carried out in an inert solvent, such as dioxane or DMF, under an inert atmosphere (e.g., argon or nitrogen) and at elevated temperatures.

-

Work-up and Purification: After the reaction is complete, the product is isolated through standard aqueous work-up procedures and purified by column chromatography on silica (B1680970) gel.

Conclusion

This compound is a versatile and sensitive fluorescent probe for the detection of reactive oxygen species in biological systems. Its straightforward mechanism of action and commercial availability make it an accessible tool for researchers in various fields, including cell biology, pharmacology, and drug discovery. The ability to monitor ROS levels with this probe provides valuable insights into the redox state of cells and the modulation of oxidative stress-related signaling pathways, such as the Keap1/Nrf2/ARE system. This guide provides the foundational knowledge for the effective application of this compound in research endeavors.

References

Principle of Boronate-Based Fluorescent Probes for Reactive Oxygen Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, applications, and methodologies associated with boronate-based fluorescent probes for the detection of reactive oxygen species (ROS). Boronate probes have emerged as powerful tools in redox biology, offering high selectivity and sensitivity for specific ROS, particularly hydrogen peroxide (H₂O₂) and peroxynitrite (ONOO⁻), enabling researchers to unravel the complex roles of these species in cellular signaling, disease pathogenesis, and drug action.

Core Principle: Oxidative Deboronation

The fundamental principle underlying boronate-based fluorescent probes is a chemoselective reaction between the boronate group (often an arylboronic acid or ester) and the target ROS. This reaction, termed oxidative deboronation, results in the cleavage of the C-B bond and the formation of a corresponding phenol (B47542). This transformation is ingeniously harnessed to trigger a change in the fluorescence properties of a tethered fluorophore.

In its native state, the boronate moiety often serves to either quench the fluorescence of the attached fluorophore or hold it in a non-fluorescent or weakly fluorescent conformation (e.g., a closed lactone ring). Upon reaction with a specific ROS, the conversion of the boronate to a hydroxyl group "unmasks" the fluorophore, leading to a significant increase in fluorescence intensity or a spectral shift, providing a detectable signal.[1][2][3]

The general mechanism can be visualized as a two-step process:

-

Nucleophilic Attack: The target ROS, acting as a nucleophile, attacks the electrophilic boron atom of the boronate group.

-

Oxidative Rearrangement and Hydrolysis: This is followed by an intramolecular rearrangement and subsequent hydrolysis to yield the phenolic product and boric acid.

This mechanism provides a basis for the high selectivity of boronate probes. The reactivity of the boronate group can be tuned by modifying the electronic properties of the aryl ring, allowing for the development of probes with preferential reactivity towards different ROS. For instance, boronate probes react with peroxynitrite at a rate nearly a million times faster than with hydrogen peroxide, enabling the design of highly selective ONOO⁻ sensors.[4][5]

Reaction Mechanism of a Boronate Probe with ROS

Data Presentation: Quantitative Properties of Boronate Probes

The selection of an appropriate boronate probe is critical for successful experimental outcomes and depends on factors such as the target ROS, the biological system under investigation, and the available instrumentation. The following tables summarize the key quantitative data for a selection of commonly used boronate-based fluorescent probes.

Table 1: Boronate Probes for Hydrogen Peroxide (H₂O₂)

| Probe Name | Fluorophore Scaffold | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (Φ) | Detection Limit | Key Features & Applications |

| Peroxyfluor-1 (PF1) | Fluorescein (B123965) | ~490 | ~515 | High | 100-200 nM[5] | First-generation, cell-permeable, green fluorescence. Used for imaging exogenous H₂O₂ in cells.[3][6] |

| Peroxy Orange 1 (PO1) | Rhodol | ~553 | ~576 | - | - | Red-shifted emission, suitable for multiplex imaging with green probes.[7] |

| Peroxy Green 1 (PG1) | Tokyo Green | ~505 | ~530 | - | - | High sensitivity for endogenous H₂O₂ in signaling pathways.[1] |

| MitoPY1 | Pyronine | ~503 | ~528 | - | - | Mitochondria-targeted, ratiometric potential.[8] |

| DAPOX-BPin | Oxazole | ~350 | ~450 | - | >3 mM | Blue-fluorescent, though with lower sensitivity.[9] |

Table 2: Boronate Probes for Peroxynitrite (ONOO⁻)

| Probe Name | Fluorophore Scaffold | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (Φ) | Detection Limit | Key Features & Applications |

| BC-BA | Coumarin | ~371 | ~442 | 0.03 (probe), 0.54 (product) | - | High stability and fast response time for ONOO⁻.[1] |

| Probe 1 (unnamed) | Benzothiazolyl Iminocoumarin | ~482 | ~536 | - | - | "Turn-on" probe with high selectivity for ONOO⁻.[10] |

| Water-soluble probe | Naphthalimide | ~410 | ~530 | - | - | Designed for selective ONOO⁻ detection in aqueous environments.[10] |

| Coumarin-Chalecone Hybrid | Coumarin-Chalcone | - | - | - | 0.83 nM[11] | High speed and sensitivity for peroxynitrite detection.[11] |

Note: The quantum yields and detection limits can vary depending on the experimental conditions (e.g., pH, solvent).

Experimental Protocols

This section provides detailed methodologies for key experiments involving boronate-based fluorescent probes.

Synthesis of a Fluorescein-Based Boronate Probe (e.g., a PF1 precursor)

This protocol is a generalized procedure for the synthesis of a diboronate-protected fluorescein, a common core structure for H₂O₂ probes.

Materials:

-

Fluorescein

-

Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O)

-

Dichloromethane (DCM)

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

-

Potassium acetate (B1210297) (KOAc)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Triflation of Fluorescein:

-

Dissolve fluorescein in anhydrous DCM and cool the solution to 0 °C in an ice bath.

-

Add pyridine to the solution.

-

Slowly add trifluoromethanesulfonic anhydride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to obtain the fluorescein ditriflate.

-

-

Miyaura Borylation:

-

In a flame-dried flask under an inert atmosphere (e.g., argon), combine the fluorescein ditriflate, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.

-

Add anhydrous 1,4-dioxane to the flask.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

-

Cool the reaction to room temperature and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to yield the diboronate-protected fluorescein probe.

-

Cellular Imaging of H₂O₂ using a Boronate Probe

This protocol describes a general procedure for loading cells with a boronate probe and imaging the intracellular generation of H₂O₂.

Materials:

-

Cell line of interest (e.g., HeLa, RAW 264.7) cultured on glass-bottom dishes or coverslips.

-

Boronate fluorescent probe (e.g., PO1, PF1) stock solution in DMSO (typically 1-10 mM).

-

Dulbecco's Phosphate-Buffered Saline (DPBS) or other appropriate imaging buffer.

-

H₂O₂ solution (for positive control).

-

Confocal microscope with appropriate filter sets.

Procedure:

-

Cell Preparation:

-

Plate cells on glass-bottom dishes or coverslips and allow them to adhere overnight in a CO₂ incubator.

-

-

Probe Loading:

-

Aspirate the culture medium and wash the cells once with warm DPBS.

-

Prepare a loading solution by diluting the boronate probe stock solution in DPBS to the desired final concentration (typically 1-10 µM).

-

Incubate the cells with the loading solution for 30-60 minutes at 37 °C in the dark.

-

-

Washing:

-

Aspirate the loading solution and wash the cells two to three times with warm DPBS to remove excess probe.

-

-

Stimulation and Imaging:

-

Add fresh DPBS or experimental medium to the cells.

-

For a positive control, treat a sample of cells with a known concentration of H₂O₂ (e.g., 100 µM).

-

For experimental samples, apply the desired stimulus to induce ROS production.

-

Immediately begin imaging the cells using a confocal microscope with the appropriate excitation and emission wavelengths for the chosen probe.

-

Acquire images at different time points to monitor the change in fluorescence intensity.

-

Experimental Workflow for Cellular ROS Imaging

Visualization of Signaling Pathways and Workflows

Boronate probes are instrumental in dissecting the role of ROS in various signaling pathways. The following diagrams, rendered using the DOT language, illustrate key concepts and workflows.

ROS in the ASK1-JNK Apoptotic Signaling Pathway

Apoptosis signal-regulating kinase 1 (ASK1) is a key mediator of stress-induced apoptosis. ROS, particularly H₂O₂, can activate ASK1, leading to the downstream activation of the JNK pathway and ultimately, apoptosis. Boronate probes can be used to visualize the increase in intracellular H₂O₂ that triggers this cascade.

High-Throughput Screening (HTS) for Antioxidant Discovery

Boronate probes are well-suited for high-throughput screening assays to identify compounds with antioxidant properties. The workflow involves treating cells with a ROS-inducing agent in the presence of a library of test compounds and measuring the fluorescence of a boronate probe to assess the antioxidant efficacy.

Conclusion

Boronate-based fluorescent probes represent a versatile and powerful class of tools for the selective detection of ROS in biological systems. Their mechanism of action, based on a specific chemical reaction, provides a significant advantage over less specific redox-sensitive dyes. By understanding the core principles of these probes and utilizing the appropriate experimental protocols, researchers can gain valuable insights into the intricate roles of ROS in health and disease, paving the way for new diagnostic and therapeutic strategies. The continued development of novel boronate probes with improved photophysical properties and targeting capabilities will further expand their utility in the fields of chemical biology, drug discovery, and biomedical research.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Activity-Based Sensing for Chemistry-Enabled Biology: Illuminating Principles, Probes, and Prospects for Boronate Reagents for Studying Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acsu.buffalo.edu [acsu.buffalo.edu]

- 4. researchgate.net [researchgate.net]

- 5. Boronate probes as diagnostic tools for real time monitoring of peroxynitrite and hydroperoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis of Hydrogen Peroxide Response AIE Fluorescence Probes Based on Imidazo [1,2-a] Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boronate-Based Fluorescent Probes: Imaging Hydrogen Peroxide in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Boronate‐Based Fluorescence Probes for the Detection of Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Boronate-Based Probes for Biological Oxidants: A Novel Class of Molecular Tools for Redox Biology - PMC [pmc.ncbi.nlm.nih.gov]

The Reaction of Coumarin-7-pinacolboronate with Hydrogen Peroxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reaction between Coumarin-7-pinacolboronate and hydrogen peroxide (H₂O₂), a cornerstone of fluorescent probe technology for the detection of reactive oxygen species (ROS). This reaction is widely utilized in various research fields, including cell biology, pharmacology, and drug discovery, to quantify and visualize H₂O₂ in biological systems. This guide details the reaction mechanism, presents key quantitative data, provides experimental protocols, and illustrates relevant biological pathways and workflows.

Core Principles: The Reaction Mechanism

The detection of hydrogen peroxide by this compound is predicated on a chemoselective oxidation reaction. In its native state, this compound is a non-fluorescent molecule. The boronate group at the 7-position of the coumarin (B35378) scaffold effectively quenches its intrinsic fluorescence.

Upon interaction with hydrogen peroxide, the pinacolboronate ester undergoes oxidative cleavage. This reaction proceeds via a nucleophilic attack of the hydroperoxide anion (HOO⁻) on the boron atom, leading to the formation of an unstable intermediate.[1][2] Subsequent hydrolysis results in the cleavage of the C-B bond and the formation of the highly fluorescent product, 7-hydroxycoumarin (umbelliferone), and boric acid.[3] The unmasked hydroxyl group restores the conjugation of the coumarin ring system, leading to a significant "turn-on" fluorescent signal.

Theoretical studies have shown that the chemical reaction mechanisms are nearly identical for the reactions of this compound with hydrogen peroxide, hypochlorous acid, and peroxynitrite.[1][2]

Quantitative Data Summary

The efficiency and sensitivity of this compound as a hydrogen peroxide probe are characterized by several key parameters. The following tables summarize the available quantitative data for this compound and its fluorescent product, 7-hydroxycoumarin.

Table 1: Reaction Kinetics of Coumarin Boronates with Hydrogen Peroxide

| Coumarin Derivative | Second-Order Rate Constant (k) | pH | Temperature (°C) | Reference |

| This compound (CBE) | 0.8 M⁻¹s⁻¹ | 7.4 | 37 | [3] |

| This compound (CBE) | 3.6 M⁻¹s⁻¹ | 7.4 | 37 | [3] |

| Coumarin boronic acid (CBA) | 1.5 M⁻¹s⁻¹ | N/A | N/A | [4] |

Table 2: Photophysical Properties of 7-Hydroxycoumarin Derivatives

| Compound | Quantum Yield (Φ) | Excitation Max (λex, nm) | Emission Max (λem, nm) | Solvent | Reference |

| 7-Hydroxycoumarin | 0.08 | 326 | N/A | Ethanol | [5] |

| 7-Hydroxycoumarin Derivative 7 | 0.32 | ~355 | ~455 | PBS (pH 7.4) | [6][7] |

| 7-Hydroxycoumarin Derivative 6d | 0.25 | 340 | 460 | PBS (pH 7.4) | [6][7] |

| 7-Hydroxycoumarin-3-carboxylic acid | N/A | 352 | 407 | N/A | [8] |

Table 3: Detection Limits for Hydrogen Peroxide using Coumarin-based Probes

| Probe Name | Limit of Detection (LOD) | Linear Range (µM) | Reference |

| Coumarin-based probe (Probe 1) | 118.2 nM | 0 - 180 | [9] |

| Coumarin derivative CBE | 0.17 nM | N/A | [10] |

| Benzothiazole-based coumarin derivative | 460 nM | 0.8 - 200 | [10] |

Experimental Protocols

This section provides detailed methodologies for the use of this compound in the detection of hydrogen peroxide.

Preparation of Reagents

-

This compound Stock Solution:

-

Dissolve this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to prepare a stock solution of 1-10 mM.

-

Store the stock solution at -20°C, protected from light. Due to potential hydrolysis, it is recommended to prepare fresh stock solutions or use them within a short period.

-

-

Hydrogen Peroxide Standard Solutions:

-

Prepare a high-concentration stock solution of H₂O₂ (e.g., 1 M) in deionized water.

-

Determine the exact concentration of the stock solution by measuring its absorbance at 240 nm (ε = 43.6 M⁻¹cm⁻¹).

-

Prepare fresh working solutions of H₂O₂ by serial dilution in the desired buffer (e.g., phosphate-buffered saline, PBS) immediately before each experiment.

-

In Vitro Fluorometric Assay

This protocol describes the detection of H₂O₂ in a cell-free system.

-

Reaction Setup: In a 96-well microplate, add the desired concentration of hydrogen peroxide to each well.

-

Probe Addition: Add this compound to each well to a final concentration of 5-100 µM.[3] The final DMSO concentration should be kept below 1% to avoid solvent effects.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

-

Excitation Wavelength: ~330-360 nm

-

Emission Wavelength: ~450-470 nm

-

Applications in Biological Systems and Drug Development

The reaction of this compound with H₂O₂ has significant applications in studying cellular signaling pathways and in drug discovery.

Monitoring H₂O₂ in Apoptotic Signaling

Hydrogen peroxide is a key signaling molecule in apoptosis (programmed cell death). For instance, in cardiomyocytes, H₂O₂-induced damage can lead to the release of cytochrome c from the mitochondria, which in turn activates caspase-3, a key executioner caspase in apoptosis.[11] this compound can be used to monitor the intracellular levels of H₂O₂ in this pathway.

High-Throughput Screening in Drug Discovery

The robust "off-on" fluorescent response of coumarin-boronate probes makes them highly suitable for high-throughput screening (HTS) assays in drug discovery.[12][13] For example, these probes can be used to screen for compounds that modulate the activity of H₂O₂-producing enzymes or that have antioxidant properties.

Conclusion

The reaction of this compound with hydrogen peroxide provides a robust and sensitive method for the detection and quantification of this important reactive oxygen species. Its favorable photophysical properties, coupled with a specific chemical reactivity, have established it as an invaluable tool for researchers in both basic science and drug development. The detailed information provided in this guide serves as a comprehensive resource for the effective application of this powerful fluorescent probe.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cenmed.com [cenmed.com]

- 3. Production of Peroxymonocarbonate by Steady-State Micromolar H2O2 and Activated Macrophages in the Presence of CO2/HCO3– Evidenced by Boronate Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. PhotochemCAD | 7-Hydroxycoumarin [photochemcad.com]

- 6. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Spectrum [7-Hydroxycoumarin-3-carboxylic acid] | AAT Bioquest [aatbio.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Protective effects of 7-hydroxyflavone on mitochondrial membrane potential and hydrogen peroxide-induced apoptosis in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent advances in high-throughput flow cytometry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The integration of high throughput technologies for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Peroxynitrite Detection by Coumarin-7-Pinacolboronate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxynitrite (ONOO⁻) is a potent and short-lived reactive nitrogen species (RNS) implicated in a wide range of physiological and pathological processes, including inflammation, neurodegeneration, and cardiovascular diseases. Its high reactivity and transient nature make its detection and quantification in biological systems a significant challenge. Fluorescent probes have emerged as powerful tools for real-time monitoring of peroxynitrite, and among these, coumarin-based boronate derivatives have shown particular promise. This technical guide provides a comprehensive overview of the core mechanism, experimental protocols, and quantitative data for the detection of peroxynitrite using coumarin-7-pinacolboronate. This probe offers a selective and sensitive "turn-on" fluorescent response upon reaction with peroxynitrite, enabling researchers to investigate the role of this reactive species in various biological contexts.

Core Detection Mechanism

The detection of peroxynitrite by this compound is predicated on a selective chemical reaction that transforms the non-fluorescent probe into a highly fluorescent product. The pinacolboronate group at the 7-position of the coumarin (B35378) scaffold acts as a reaction site for peroxynitrite.

The fundamental mechanism involves the oxidation of the boronate ester by peroxynitrite. This reaction leads to the cleavage of the carbon-boron bond and the formation of 7-hydroxycoumarin (also known as umbelliferone), a highly fluorescent molecule. The chemical transformation effectively "switches on" the fluorescence, providing a direct and measurable signal that correlates with the concentration of peroxynitrite. Theoretical studies suggest that the chemical reaction mechanisms are nearly identical for the reactions of this compound with various reactive oxygen species, including hydrogen peroxide and hypochlorous acid; however, the reaction with peroxynitrite is significantly faster.[1]

The reaction proceeds as follows:

This compound (Non-fluorescent) + Peroxynitrite (ONOO⁻) → 7-Hydroxycoumarin (Highly fluorescent) + Other products

Quantitative Data

The efficiency and sensitivity of a fluorescent probe are determined by its photophysical and kinetic properties. The following table summarizes key quantitative data for this compound and its fluorescent product, 7-hydroxycoumarin.

| Parameter | This compound (Probe) | 7-Hydroxycoumarin (Product) | Reference |

| Molar Extinction Coefficient (ε) | Not explicitly found, but expected to be low in the visible region. | 18,000 M⁻¹cm⁻¹ | [2] |

| 16,800 M⁻¹cm⁻¹ (in ethanol) | [3] | ||

| Fluorescence Quantum Yield (Φ) | Very low (essentially non-fluorescent) | ~0.08 (in methanol) | [3] |

| Excitation Maximum (λex) | Not applicable (non-fluorescent) | ~326 nm (in ethanol) | [3] |

| Emission Maximum (λem) | Not applicable (non-fluorescent) | ~452 nm (in 50% EtOH) | [4] |

| Reaction Rate Constant with ONOO⁻ | Not directly found for the pinacol (B44631) ester, but the hydrolyzed form, coumarin-7-boronic acid, reacts with k ≈ 1.1 x 10⁶ M⁻¹s⁻¹ | Not applicable |

Experimental Protocols

Synthesis of this compound

Materials:

-

7-Trifluoromethanesulfonyloxycoumarin (7-TfO-coumarin)

-

Bis(pinacolato)diboron

-

Palladium(II) catalyst (e.g., Pd(dppf)Cl₂)

-

Ligand (e.g., dppf)

-

Base (e.g., potassium acetate)

-

Anhydrous solvent (e.g., 1,4-dioxane (B91453) or toluene)

Procedure:

-

Preparation of the Precursor (7-TfO-coumarin): 7-Hydroxycoumarin is reacted with triflic anhydride (B1165640) in the presence of a base (e.g., pyridine) to yield 7-trifluoromethanesulfonyloxycoumarin.

-

Palladium-Catalyzed Borylation:

-

In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve 7-TfO-coumarin, bis(pinacolato)diboron, the palladium catalyst, and the ligand in the anhydrous solvent.

-

Add the base to the reaction mixture.

-

Heat the mixture to a specified temperature (e.g., 80-100 °C) and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.

-

Peroxynitrite Detection using a Fluorescence Assay

This protocol outlines a general procedure for detecting peroxynitrite in a cell-free system using this compound.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

Peroxynitrite solution (concentration determined spectrophotometrically at 302 nm in 0.1 M NaOH, ε = 1670 M⁻¹cm⁻¹)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of this compound by diluting the stock solution in phosphate buffer to the desired final concentration (e.g., 10 µM).

-

Prepare a series of peroxynitrite dilutions in 0.1 M NaOH immediately before use.

-

-

Assay Setup:

-

To the wells of the 96-well microplate, add the this compound working solution.

-

Initiate the reaction by adding different concentrations of the peroxynitrite solution to the wells. Include a blank control with no peroxynitrite.

-

-

Fluorescence Measurement:

-

Immediately measure the fluorescence intensity using a microplate reader.

-

Set the excitation wavelength to approximately 330 nm and the emission wavelength to approximately 450 nm.

-

Monitor the fluorescence intensity over time to determine the reaction kinetics or measure the endpoint fluorescence after a fixed incubation period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Subtract the blank fluorescence from all readings.

-

Plot the fluorescence intensity as a function of peroxynitrite concentration to generate a calibration curve.

-

Conclusion

This compound serves as a valuable tool for the detection of peroxynitrite due to its selective reactivity and clear "turn-on" fluorescent response. This guide provides the foundational knowledge of its detection mechanism, relevant quantitative data, and adaptable experimental protocols for its synthesis and application. Researchers can leverage this information to design and execute experiments aimed at elucidating the intricate roles of peroxynitrite in biological systems, with potential applications in drug discovery and the development of diagnostic tools.

References

- 1. Theoretical study on oxidation mechanism of fluorescent probe, coumarin‐7‐pinacolboronate by various reactive oxygen species: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 2. Extinction Coefficient [7-Hydroxy-4-methylcoumarin (4-Methylumbelliferone)] | AAT Bioquest [aatbio.com]

- 3. PhotochemCAD | 7-Hydroxycoumarin [photochemcad.com]

- 4. 7-Hydroxycoumarin | 93-35-6 [chemicalbook.com]

- 5. Novel Boronate Probe Based on 3-Benzothiazol-2-yl-7-hydroxy-chromen-2-one for the Detection of Peroxynitrite and Hypochlorite - PMC [pmc.ncbi.nlm.nih.gov]

The Photophysical Landscape of Coumarin Boronate Esters: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the photophysical properties, synthesis, and application of coumarin (B35378) boronate esters, tailored for researchers, scientists, and drug development professionals. This document delves into the core principles governing the fluorescence of these compounds, their synthesis, and their use as powerful tools in the detection of reactive oxygen species (ROS).

Introduction: The Rise of Coumarin Boronate Esters as Fluorescent Probes

Coumarin derivatives are a well-established class of fluorophores known for their high quantum yields and tunable emission wavelengths.[1] The incorporation of a boronate ester group onto the coumarin scaffold has given rise to a versatile class of fluorescent probes.[2] These probes typically exhibit quenched or shifted fluorescence in their native state. However, upon interaction with specific analytes, particularly reactive oxygen species (ROS) such as peroxynitrite (ONOO⁻), the boronate group is cleaved, releasing the highly fluorescent parent coumarin.[][4] This "turn-on" fluorescence mechanism forms the basis of their application as sensitive and selective sensors in biological systems.[4]

Core Mechanism of Action: Detection of Reactive Oxygen Species

The primary application of coumarin boronate esters is the detection of ROS, which are implicated in a wide range of physiological and pathological processes. The sensing mechanism is predicated on the oxidative cleavage of the C-B bond in the boronate ester.

Peroxynitrite (ONOO⁻), a potent and short-lived ROS, reacts rapidly with coumarin boronate esters.[] This reaction proceeds via an electrophilic oxidation of the boronate, leading to the formation of the corresponding 7-hydroxycoumarin derivative, which is a highly fluorescent product.[] The reaction is significantly faster with peroxynitrite compared to other ROS like hydrogen peroxide (H₂O₂), conferring a degree of selectivity to these probes.[]

Caption: General mechanism of ROS detection by coumarin boronate esters.

Photophysical Properties: A Quantitative Overview

The photophysical characteristics of coumarin boronate esters are central to their function as fluorescent probes. Key parameters include the absorption maximum (λabs), emission maximum (λem), Stokes shift, and fluorescence quantum yield (ΦF). The boronate ester group typically causes a blue-shift in the absorption and emission spectra and a decrease in the fluorescence quantum yield compared to the parent 7-hydroxycoumarin.

| Compound/Probe Name | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Solvent/Conditions | Reference |

| Coumarin Boronic Acid (CBA) | 360 | 430 | - | - | [5] |

| 3-(2-Benzothiazolyl)-7-coumarin Boronic Acid (BC-BA) | 371 | 473 | 0.17 | Phosphate buffer (0.1 M, pH 7.4) and EtOH (10%) | [6] |

| 3-Benzothiazol-2-yl-7-hydroxy-chromen-2-one (BC-OH) | 442 | 505 | 0.81 | Phosphate buffer (0.1 M, pH 7.4) and EtOH (10%) | [6] |

| 7-Hydroxycoumarin (COH) | 332 | 470 | - | - | |

| Coumarin Boronic Acid Pinacolate Ester (CBE) | 332 | 470 | - | (Upon oxidation to 7-hydroxycoumarin) |

Experimental Protocols

Synthesis of Coumarin Boronate Esters

A common route for the synthesis of coumarin boronate esters involves a palladium-catalyzed Miyaura borylation of a triflated coumarin precursor.

Example Protocol: Synthesis of 3-(2-Benzothiazolyl)-7-coumarin Boronic Acid Pinacol Ester (BC-BE) [6]

-

Step 1: Synthesis of 3-benzothiazol-2-yl-7-trifluoromethanesulfonate coumarin (BC-OTf):

-

Start with the fluorophore 3-benzothiazol-2-yl-7-hydroxy-chromen-2-one (BC-OH).

-

Convert the phenolic hydroxyl group to the corresponding triflate (BC-OTf) using a suitable triflating agent.

-

-

Step 2: Miyaura Borylation:

-

Dissolve 3-benzothiazol-2-yl-7-trifluoromethanesulfonate coumarin (BC-OTf) (43 mg, 0.1 mmol), bis(pinacolato)diboron (B136004) (28 mg, 0.11 mmol), Pd(dppf)Cl₂ (2.2 mg, 0.003 mmol), dppf (1.7 mg, 0.003 mmol), and potassium acetate (B1210297) (29 mg, 0.3 mmol) in anhydrous 1,4-dioxane (B91453) (5 mL).[6]

-

Heat the reaction mixture in a microwave reactor at 100 °C for 45 minutes under an argon atmosphere.[6]

-

After cooling to room temperature, dilute the mixture with toluene (B28343) and wash three times with brine.[6]

-

Dry the organic layer and remove the solvent under reduced pressure to yield the product.

-

Caption: Synthetic workflow for coumarin boronate esters.

Measurement of Fluorescence Quantum Yield (ΦF)

The relative fluorescence quantum yield is determined by comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.

Protocol:

-

Prepare Solutions: Prepare a series of optically dilute solutions (Absorbance < 0.1 at the excitation wavelength) of both the sample and a suitable fluorescence standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, ΦF = 0.54) in the same solvent.

-

Measure Absorbance: Record the UV-Vis absorption spectra of all solutions and note the absorbance at the excitation wavelength.

-

Measure Fluorescence: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

-

Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (area under the emission curve) for each spectrum.

-

Plot Data: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Calculate Quantum Yield: The quantum yield of the sample (ΦX) is calculated using the following equation:

ΦX = ΦS * (GradX / GradS) * (ηX² / ηS²)

Where:

-

ΦS is the quantum yield of the standard.

-

GradX and GradS are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

-

ηX and ηS are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).

-

Measurement of Fluorescence Lifetime (τ)

Fluorescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC). This technique measures the time delay between the excitation pulse and the detection of the emitted photon.

Protocol Overview:

-

Instrument Setup:

-

A pulsed light source (e.g., a picosecond laser diode) is used to excite the sample.

-

A sensitive single-photon detector (e.g., a photomultiplier tube or an avalanche photodiode) detects the emitted photons.

-

Timing electronics measure the time difference between the laser pulse and the detected photon.

-

-

Data Acquisition:

-

The sample is excited repeatedly with the pulsed laser.

-

For each excitation pulse, the arrival time of the first detected photon is recorded.

-

A histogram of the arrival times is constructed, representing the fluorescence decay profile.

-

-

Data Analysis:

-

The instrument response function (IRF) is measured using a scattering solution.

-

The fluorescence decay curve is fitted to an exponential decay model, deconvoluted with the IRF, to extract the fluorescence lifetime (τ).

-

Caption: Experimental workflow for TCSPC fluorescence lifetime measurement.

Conclusion and Future Outlook

Coumarin boronate esters represent a powerful and versatile class of fluorescent probes with significant applications in the study of oxidative stress and related cellular signaling pathways. Their "turn-on" fluorescence response to specific ROS, coupled with the tunable photophysical properties of the coumarin core, makes them invaluable tools for researchers. Future developments in this field will likely focus on the design of probes with enhanced selectivity for different ROS, improved photostability, and red-shifted excitation and emission profiles for deeper tissue imaging. The detailed methodologies and data presented in this guide are intended to facilitate the adoption and further innovation of this promising technology in both academic and industrial research settings.

References

- 1. horiba.com [horiba.com]

- 2. bhu.ac.in [bhu.ac.in]

- 4. Testing fluorescence lifetime standards using two-photon excitation and time-domain instrumentation: rhodamine B, coumarin 6 and lucifer yellow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Novel Boronate Probe Based on 3-Benzothiazol-2-yl-7-hydroxy-chromen-2-one for the Detection of Peroxynitrite and Hypochlorite - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cellular ROS Imaging with Coumarin-7-pinacolboronate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive oxygen species (ROS) are critical signaling molecules involved in a myriad of physiological and pathological processes. Their dysregulation is implicated in numerous diseases, making the precise detection and quantification of cellular ROS a vital aspect of biomedical research. Coumarin-7-pinacolboronate is a fluorescent probe designed for the detection of various ROS, including hydrogen peroxide (H₂O₂), peroxynitrite (ONOO⁻), and hypochlorous acid (HOCl).[1] The probe offers a robust method for imaging cellular ROS, leveraging a mechanism that transitions from a low-fluorescence state to a high-fluorescence state upon reaction with ROS. This document provides detailed application notes and protocols for the use of this compound in cellular ROS imaging.

The detection mechanism of this compound relies on the oxidative cleavage of the pinacolboronate group by ROS. This irreversible oxidation reaction yields the highly fluorescent molecule 7-hydroxycoumarin, which can be readily detected using standard fluorescence microscopy.[1] This "turn-on" fluorescence response provides a high signal-to-noise ratio, enabling sensitive detection of ROS within living cells.

Quantitative Data

The photophysical and performance characteristics of this compound are summarized below, alongside a comparison with the commonly used ROS probe, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA).

| Property | This compound | 7-Hydroxycoumarin (Product) | DCFDA | DCF (Product) |

| Excitation (max) | ~340 nm | ~360 nm | ~495 nm | ~504 nm |

| Emission (max) | ~410 nm | ~450 nm | Non-fluorescent | ~529 nm |

| Quantum Yield | Low | High | N/A | Moderate |

| Selectivity | H₂O₂, ONOO⁻, HOCl | - | General Oxidative Stress | - |

| Advantages | Specific "turn-on" response, good photostability. | - | High sensitivity. | - |

| Disadvantages | Slower reaction kinetics with H₂O₂ compared to some other ROS. | - | Prone to auto-oxidation, less specific.[2][3][4] | - |

Note: Specific quantitative values for quantum yield can vary depending on the solvent and local environment.

Experimental Protocols

Protocol 1: General Cellular ROS Imaging

This protocol provides a general procedure for staining and imaging intracellular ROS in adherent mammalian cells using this compound.

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cell culture medium (e.g., DMEM)

-

Glass-bottom dishes or chamber slides

-

Fluorescence microscope with appropriate filters (DAPI or equivalent)

Procedure:

-

Cell Seeding: Seed cells on glass-bottom dishes or chamber slides at a density that will result in 50-70% confluency on the day of the experiment.

-

Probe Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store the stock solution in small aliquots at -20°C, protected from light and moisture.

-

Cell Treatment (Optional): If inducing ROS production, treat the cells with the desired stimulus in serum-free medium for the appropriate duration.

-

Probe Loading:

-

Prepare a working solution of this compound by diluting the 10 mM stock solution in pre-warmed serum-free cell culture medium or PBS to a final concentration of 5-20 µM. The optimal concentration should be determined empirically for each cell type and experimental condition.

-

Remove the culture medium from the cells and wash once with warm PBS.

-

Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.

-

-

Washing: Remove the probe-containing medium and wash the cells two to three times with warm PBS or serum-free medium to remove excess probe.

-

Imaging:

-

Add fresh, pre-warmed PBS or imaging buffer to the cells.

-

Image the cells immediately using a fluorescence microscope equipped with a filter set appropriate for 7-hydroxycoumarin (Excitation: ~360 nm, Emission: ~450 nm). A DAPI filter set is often suitable.

-

Acquire images using consistent settings (e.g., exposure time, gain) across all samples for quantitative comparison.

-

Protocol 2: Quantification of Cellular ROS

This protocol describes a method for quantifying changes in cellular ROS levels using image analysis software.

Procedure:

-

Image Acquisition: Acquire fluorescence images as described in Protocol 1. It is crucial to maintain identical imaging parameters for all experimental and control groups.

-

Image Analysis:

-

Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity of individual cells or regions of interest (ROIs).

-

For each image, select a background region where there are no cells and measure the mean background fluorescence.

-

Subtract the mean background fluorescence from the mean fluorescence intensity of each cell/ROI to obtain the corrected fluorescence intensity.

-

-

Data Normalization: Normalize the corrected fluorescence intensity of the treated cells to that of the untreated control cells to determine the fold change in ROS production.

-

Statistical Analysis: Perform statistical analysis on the normalized data from multiple independent experiments to determine the significance of the observed changes.

Visualizations

Signaling Pathways

Reactive oxygen species are known to modulate several key signaling pathways. The following diagrams illustrate the general mechanisms of ROS involvement in the NF-κB and Nrf2 pathways. This compound can be used to monitor the upstream ROS that trigger these cascades.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 3. Identification of ROS using oxidized DCFDA and flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: Using Coumarin-7-pinacolboronate for Live Cell Imaging of Peroxynitrite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin-7-pinacolboronate is a valuable fluorescent probe for the detection of reactive oxygen species (ROS), specifically peroxynitrite (ONOO⁻), in living cells.[1][2] Peroxynitrite is a potent oxidizing and nitrating agent implicated in a range of physiological and pathological processes, including inflammation, neurodegeneration, and cardiovascular diseases. The ability to visualize and quantify peroxynitrite in real-time within a cellular context is crucial for understanding its role in these conditions and for the development of novel therapeutics.

This document provides detailed application notes and protocols for the use of this compound in live-cell imaging.

Principle of Detection

This compound itself is a non-fluorescent molecule. Its mechanism of action is based on a specific and rapid chemical reaction with peroxynitrite. The pinacolboronate group on the coumarin (B35378) scaffold is selectively cleaved by peroxynitrite, leading to the formation of the highly fluorescent product, 7-hydroxycoumarin. This "turn-on" fluorescent response allows for the sensitive and specific detection of peroxynitrite production in live cells.

Data Presentation

Photophysical and Chemical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₅H₁₇BO₄ | N/A |

| Molecular Weight | 272.1 g/mol | N/A |

| Excitation Wavelength (of 7-hydroxycoumarin) | ~332 - 360 nm | N/A |

| Emission Wavelength (of 7-hydroxycoumarin) | ~430 - 470 nm | N/A |

| Quantum Yield (of a 7-hydroxycoumarin derivative) | 0.32 | [3][4] |

| Solvent for Stock Solution | Dimethyl sulfoxide (B87167) (DMSO) | [4] |

Recommended Staining Conditions for Live Cells

| Parameter | Recommended Range | Notes |

| Probe Concentration | 5 - 20 µM | Optimal concentration should be determined empirically for each cell type and experimental condition. |

| Incubation Time | 30 - 60 minutes | Shorter or longer incubation times may be required depending on the cell type and experimental goals. |

| Incubation Temperature | 37°C | Standard cell culture incubation temperature. |

Experimental Protocols

I. Reagent Preparation

1.1. Stock Solution Preparation:

-

Prepare a 1-10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO).

-

Vortex thoroughly to ensure the compound is completely dissolved.

-

Store the stock solution at -20°C, protected from light and moisture. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

1.2. Working Solution Preparation:

-

On the day of the experiment, dilute the stock solution in a suitable buffer (e.g., pre-warmed serum-free cell culture medium or Phosphate-Buffered Saline, PBS) to the desired final concentration (typically in the range of 5-20 µM).

-

It is crucial to determine the optimal working concentration for your specific cell line and experimental setup.

II. Live Cell Staining and Imaging

2.1. Cell Seeding:

-

Seed cells on a glass-bottom dish or chamber slide suitable for fluorescence microscopy.

-

Allow the cells to adhere and grow to the desired confluency (typically 50-70%).

2.2. Cell Staining:

-

Remove the culture medium from the cells.

-

Wash the cells once with pre-warmed PBS or serum-free medium.

-

Add the prepared working solution of this compound to the cells.

-

Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.

2.3. Washing:

-

After incubation, remove the staining solution.

-

Wash the cells two to three times with pre-warmed PBS or imaging medium to remove any unbound probe.

2.4. Imaging:

-

Add fresh, pre-warmed imaging medium to the cells. This can be a phenol (B47542) red-free culture medium to reduce background fluorescence.

-

Place the dish or slide on the stage of a fluorescence microscope equipped with a suitable filter set for 7-hydroxycoumarin (e.g., DAPI or equivalent blue filter set).

-

Acquire images using an excitation wavelength around 332-360 nm and collecting the emission around 430-470 nm.

-

For time-lapse imaging of peroxynitrite production, baseline fluorescence should be established before inducing the cells with a stimulus.

III. Controls

-

Negative Control: Image unstained cells under the same imaging conditions to assess autofluorescence.

-

Vehicle Control: Treat cells with the same concentration of DMSO used in the working solution to ensure the vehicle does not induce any cellular changes or fluorescence.

-

Positive Control (Optional): To confirm the probe's responsiveness, cells can be treated with a known peroxynitrite donor, such as SIN-1, prior to or during imaging.

Visualizations

Caption: Mechanism of Peroxynitrite Detection.

Caption: Live Cell Imaging Workflow.

References

- 1. Frontiers | Sensing Peroxynitrite in Different Organelles of Murine RAW264.7 Macrophages With Coumarin-Based Fluorescent Probes [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. A water-soluble boronate-based fluorescent probe for the selective detection of peroxynitrite and imaging in living cells - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

Application Notes and Protocols for Hydrogen Peroxide Quantification using Coumarin-7-pinacolboronate Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogen peroxide (H₂O₂) is a key reactive oxygen species (ROS) that plays a crucial role as a signaling molecule in various physiological and pathological processes.[1] Its accurate quantification is essential for understanding its biological functions and for the development of therapeutics targeting redox-sensitive pathways. The Coumarin-7-pinacolboronate (CBE) assay is a highly sensitive and selective method for the detection of hydrogen peroxide. This fluorogenic probe is virtually non-fluorescent until it reacts with H₂O₂, which cleaves the pinacolboronate group and releases the highly fluorescent 7-hydroxycoumarin. This reaction provides a direct and quantifiable measure of hydrogen peroxide concentration.

Principle of the Assay

The this compound assay is based on the hydrogen peroxide-mediated oxidation of a boronate ester. In this reaction, CBE is hydrolyzed by hydrogen peroxide to yield 7-hydroxycoumarin and a borate (B1201080) byproduct. 7-hydroxycoumarin is a fluorescent molecule with a strong emission signal, and the intensity of this fluorescence is directly proportional to the concentration of hydrogen peroxide in the sample. This allows for the sensitive quantification of H₂O₂ levels in various biological and chemical systems.

Application Areas

-

Cellular Biology: Quantification of endogenous and exogenous hydrogen peroxide in cell cultures to study oxidative stress, cell signaling, and apoptosis.

-

Drug Discovery: Screening of compounds that modulate cellular ROS production or scavenging.

-

Enzymology: Measuring the activity of H₂O₂-producing enzymes such as glucose oxidase.

-

Environmental Science: Assessing oxidative stress in organisms exposed to environmental toxins.

Quantitative Data Summary

| Parameter | Value | Reference |

| Excitation Wavelength (7-hydroxycoumarin) | ~340-360 nm | [2] |

| Emission Wavelength (7-hydroxycoumarin) | ~450-460 nm | [2] |

| Detection Limit | As low as 0.09 µM | [3] |

| Second-Order Rate Constant (kH₂O₂) at pH 7.4, 37°C | 3.6 M⁻¹s⁻¹ | [4] |

| Second-Order Rate Constant (kHCO₄⁻) at pH 7.4, 37°C | 1.7 x 10² M⁻¹s⁻¹ | [4] |

Experimental Protocols

In Vitro Quantification of Hydrogen Peroxide in Aqueous Solution

This protocol describes the use of the this compound assay to determine the concentration of hydrogen peroxide in a cell-free aqueous solution.

Materials:

-

This compound (CBE)

-

Hydrogen Peroxide (H₂O₂) standard solution

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a 10 mM stock solution of this compound in DMSO. Store protected from light at -20°C.

-

Prepare a fresh 1 M stock solution of hydrogen peroxide in PBS. Determine the exact concentration by measuring its absorbance at 240 nm (extinction coefficient = 43.6 M⁻¹cm⁻¹).

-

Prepare a series of H₂O₂ standards by diluting the stock solution in PBS to final concentrations ranging from 0 to 100 µM.

-

-

Assay Protocol:

-

Dilute the this compound stock solution in PBS to a final working concentration of 10 µM.

-

In a 96-well black microplate, add 50 µL of the H₂O₂ standards to respective wells.

-

Add 50 µL of the 10 µM this compound working solution to each well.

-